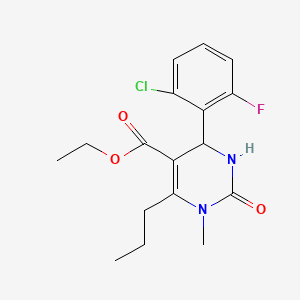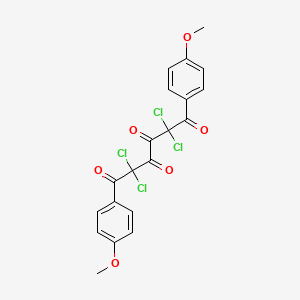![molecular formula C16H15ClN4O6S B11081272 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B11081272.png)
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis could be explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural configuration. The nitrophenyl and chloronitrophenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole
- 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole
Uniqueness
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine is unique due to its dual nitrophenyl and chloronitrophenyl substitutions on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15ClN4O6S |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-4-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H15ClN4O6S/c17-13-6-5-12(20(22)23)11-16(13)28(26,27)19-9-7-18(8-10-19)14-3-1-2-4-15(14)21(24)25/h1-6,11H,7-10H2 |
InChI Key |
FFKCDBSLZNMFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((Z)-1-{[(3-morpholin-4-ylpropyl)amino]carbonyl}-2-pyridin-3-ylvinyl)benzamide](/img/structure/B11081189.png)

![Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11081205.png)
![N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide](/img/structure/B11081210.png)
![5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11081224.png)
![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11081233.png)
![(4Z)-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11081239.png)
![1-(3-Chlorophenyl)-3-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11081248.png)

![5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11081257.png)
![7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11081258.png)
![1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone](/img/structure/B11081264.png)
![2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11081269.png)
![1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11081275.png)
